4-METHOXY-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE
Overview
Description
4-METHOXY-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE is an organic compound with the molecular formula C16H20N2O5S This compound is known for its unique chemical structure, which includes a methoxy group, a morpholine ring, and a sulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 3-(morpholine-4-sulfonyl)aniline in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide.
Reduction: Formation of 4-methoxy-N-[3-(morpholine-4-sulfonyl)phenyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-METHOXY-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenamide: Similar structure but lacks the morpholine and sulfonyl groups.
3-Methoxy-4-(morpholin-4-yl)aniline: Contains the morpholine ring but differs in the position of the methoxy group.
4-Acryloylmorpholine: Contains the morpholine ring but has an acryloyl group instead of the benzamide core.
Uniqueness
4-METHOXY-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE is unique due to the presence of both the morpholine ring and the sulfonyl group attached to the benzamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-methoxy-N-(3-morpholin-4-ylsulfonylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-7-5-14(6-8-16)18(21)19-15-3-2-4-17(13-15)26(22,23)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNCXAYIXQQGPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.